molecular formula C22H21NO3 B15168715 2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide CAS No. 651035-03-9

2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B15168715
CAS No.: 651035-03-9
M. Wt: 347.4 g/mol
InChI Key: XXBSWKKDJMDKKN-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring and a methoxyphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-(benzyloxy)aniline with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy and methoxyphenyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
  • N-[4-(Benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • 4-(Benzyloxy)phenyl N-(2-methoxyphenyl)carbamate

Uniqueness

2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and methoxyphenyl groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

651035-03-9

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C22H21NO3/c1-25-20-13-9-19(10-14-20)23-22(24)15-17-7-11-21(12-8-17)26-16-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,24)

InChI Key

XXBSWKKDJMDKKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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